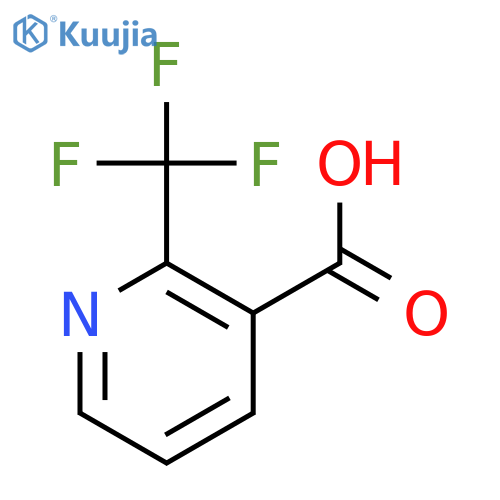Cas no 131747-43-8 (2-(trifluoromethyl)pyridine-3-carboxylic acid)

131747-43-8 structure
商品名:2-(trifluoromethyl)pyridine-3-carboxylic acid
CAS番号:131747-43-8
MF:C7H4F3NO2
メガワット:191.107372283936
MDL:MFCD01862052
CID:64131
PubChem ID:24885627
2-(trifluoromethyl)pyridine-3-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 2-Trifluoromethylnicotinic acid
- 2-(Trifluoromethyl)pyridine-3-carboxylic acid
- 2-(Trifluoromethyl)nicotinic Acid
- 2-(Trifluoromethyl)
- 2-(TRIFLUOROMETHYL)PYRIDINE-3-CARBOXYLI&
- 2-(trifluoroMethyl)pyridin-3-carboxylic acid
- 2-(TRIFLUOROMETHYL)-3-PYRIDINECARBOXYLIC ACID
- 3-Pyridinecarboxylic acid, 2-(trifluoroMethyl)-
- 2-(Trifluoromethyl)pyridine-3-carboxylic acid, 3-Carboxy-2-(trifluoromethyl)pyridine
- 2-(TrifluoroMethyl)nicotinic acid SynonyM 2-(TrifluoroMethyl)pyridine-3-carboxylic acid
- 2-Trifluoromethyl-nicotinic acid
- PubChem12728
- trifluoromethylnicotinic acid
- 2-trifluormethyl nicotinic acid
- 2-trifluoromethyl nicotinic acid
- BCP12623
- CT0071
- WT1966
- SBB053042
- 2-(Trifluoromethyl)nicotinicacid,97%
- 2-(Trifluoromethyl)nicotinic acid ,98%
- MFCD01862052
- FT-0600178
- SCHEMBL413572
- SY017968
- 2-Trifluoromethylnicotinicacid
- DTXSID00380556
- CS-W002847
- BH-0434
- 3-Pyridinecarboxylic acid,2-(trifluoromethyl)-
- Z255150388
- 2-(Trifluoromethyl) Nicotinic Acid
- 2-(Trifluoromethyl)pyridine-3-carboxylic acid, 96%
- AM20050764
- 2-Trifluoromethyl-pyridine-3-carboxylic acid
- AKOS005063819
- T3132
- 131747-43-8
- AC-1100
- EN300-36127
- A2764
- W-205370
- DB-005112
- 2-(trifluoromethyl)pyridine-3-carboxylic acid
-
- MDL: MFCD01862052
- インチ: 1S/C7H4F3NO2/c8-7(9,10)5-4(6(12)13)2-1-3-11-5/h1-3H,(H,12,13)
- InChIKey: BFROETNLEIAWNO-UHFFFAOYSA-N
- ほほえんだ: FC(C1=C(C(=O)O[H])C([H])=C([H])C([H])=N1)(F)F
計算された属性
- せいみつぶんしりょう: 191.019413g/mol
- ひょうめんでんか: 0
- XLogP3: 1.3
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 回転可能化学結合数: 1
- どういたいしつりょう: 191.019413g/mol
- 単一同位体質量: 191.019413g/mol
- 水素結合トポロジー分子極性表面積: 50.2Ų
- 重原子数: 13
- 複雑さ: 204
- 同位体原子数: 0
- 原子立体中心数の決定: 0
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
じっけんとくせい
- 色と性状: White to Yellow Solid
- 密度みつど: 1.5±0.1 g/cm3
- ゆうかいてん: 185.0 to 189.0 deg-C
- ふってん: 259.9±40.0 °C at 760 mmHg
- フラッシュポイント: 111℃
- 屈折率: 1.475
- PSA: 50.19000
- LogP: 1.79860
2-(trifluoromethyl)pyridine-3-carboxylic acid セキュリティ情報
2-(trifluoromethyl)pyridine-3-carboxylic acid 税関データ
- 税関コード:2933399090
- 税関データ:
中国税関番号:
2933399090概要:
2933399090.他の構造上に非縮合ピリジン環を有する化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
2933399090。構造中に水素化の有無にかかわらず、未縮合ピリジン環を含む他の化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
2-(trifluoromethyl)pyridine-3-carboxylic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-36127-5.0g |
2-(trifluoromethyl)pyridine-3-carboxylic acid |
131747-43-8 | 95% | 5.0g |
$38.0 | 2023-02-13 | |
| Enamine | EN300-36127-2.5g |
2-(trifluoromethyl)pyridine-3-carboxylic acid |
131747-43-8 | 95% | 2.5g |
$25.0 | 2023-02-13 | |
| eNovation Chemicals LLC | D370131-250g |
2-(Trifluoromethyl)nicotinic acid |
131747-43-8 | 97% | 250g |
$2000 | 2023-09-03 | |
| Chemenu | CM102691-25g |
2-Trifluoromethylnicotinic acid |
131747-43-8 | 98% | 25g |
$138 | 2021-08-06 | |
| eNovation Chemicals LLC | Y1109136-1g |
2-(Trifluoromethyl)pyridine-3-carboxylic acid |
131747-43-8 | 95% | 1g |
$220 | 2024-06-05 | |
| Enamine | EN300-36127-50.0g |
2-(trifluoromethyl)pyridine-3-carboxylic acid |
131747-43-8 | 95% | 50.0g |
$311.0 | 2023-02-13 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T36980-1g |
2-(Trifluoromethyl)nicotinic acid |
131747-43-8 | 98% | 1g |
¥29.0 | 2023-09-06 | |
| AstaTech | 50926-50/G |
2-(TRIFLUOROMETHYL)NICOTINIC ACID |
131747-43-8 | 97% | 50/G |
$271 | 2022-06-02 | |
| Apollo Scientific | PC8684-1g |
2-(Trifluoromethyl)nicotinic acid |
131747-43-8 | 98% | 1g |
£15.00 | 2025-02-22 | |
| TRC | T791325-250mg |
2-(Trifluoromethyl) Nicotinic Acid |
131747-43-8 | 250mg |
$ 92.00 | 2023-09-05 |
2-(trifluoromethyl)pyridine-3-carboxylic acid 関連文献
-
Sofie Van Damme,Patrick Bultinck,Venkatesan Subramanian Phys. Chem. Chem. Phys., 2012,14, 15135-15144
-
Stephen Caddick RSC Adv., 2013,3, 14975-14978
-
N. Nakagawa,E. J. Derrah,M. Schelwies,F. Rominger,O. Trapp Dalton Trans., 2016,45, 6856-6865
-
Anthony W. Thomas,Paula K. Kuroishi,Maria M. Pérez-Madrigal,Andrew K. Whittaker,Andrew P. Dove Polym. Chem., 2017,8, 5082-5090
-
Lamiaa A. Hassan,Sara M. Shatat,Basma M. Eltanany,Samah S. Abbas Anal. Methods, 2019,11, 3198-3211
131747-43-8 (2-(trifluoromethyl)pyridine-3-carboxylic acid) 関連製品
- 136483-17-5(Methyl 2-(trifluoromethyl)nicotinate)
- 643-38-9(quinoline-2,3-dicarboxylic acid)
- 261635-74-9(6-(Trifluoromethyl)-4-methylpyridine-3-carboxylic Acid)
- 261635-93-2(2-methyl-6-(trifluoromethyl)pyridine-3-carboxylic acid)
- 231291-22-8(6-(trifluoromethyl)pyridine-3-carboxylic acid)
- 66-72-8(3-hydroxy-5-(hydroxymethyl)-2-methylpyridine-4-carbaldehyde)
- 499-81-0(3,5-Pyridinedicarboxylic Acid)
- 587886-26-8(2-(Trifluoromethyl)quinoline-3-carboxylic acid)
- 59-67-6(Niacin)
- 368-48-9(2-(Trifluoromethyl)pyridine)
推奨される供給者
atkchemica
(CAS:131747-43-8)2-(trifluoromethyl)pyridine-3-carboxylic acid

清らかである:95%+
はかる:1g/5g/10g/100g
価格 ($):問い合わせ
Amadis Chemical Company Limited
(CAS:131747-43-8)2-(trifluoromethyl)pyridine-3-carboxylic acid

清らかである:99%/99%
はかる:100g/500g
価格 ($):258.0/1291.0